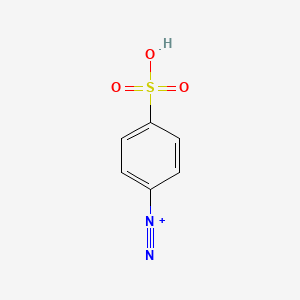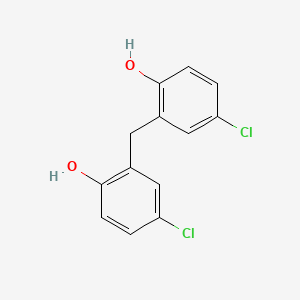
Dichlorophen
描述
作用机制
Dichlorophen, also known as Dichlorophene or dichlorophene, is a compound with a wide range of antimicrobial activities. It is used in various applications, including the treatment of parasitic infections in animals and as a fungicide .
Target of Action
This compound is an antimicrobial agent that exerts activity against a variety of organisms. Its primary targets include cestodes (tapeworms), protozoa, fungi, and bacteria . It is often combined with toluene to remove parasites such as ascarids, tapeworm, and hookworm from dogs and cats .
Mode of Action
It is known to exert its antimicrobial activity by disrupting the cell wall or membrane of the target organisms, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the target organisms, leading to their death
Result of Action
The primary result of this compound’s action is the death of the target organisms. By disrupting their cell walls or membranes, this compound causes the organisms to die, thereby treating the infection or infestation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of organic matter, pH levels, and temperature
生化分析
Biochemical Properties
Dichlorophen interacts with various enzymes, proteins, and other biomolecules. It is thought to induce the uncoupling of oxidative phosphorylation . This biochemical reaction is crucial for energy production in cells. The interaction of this compound with this process can have significant effects on cellular function.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting energy production, as it interferes with oxidative phosphorylation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the process of oxidative phosphorylation. By inducing the uncoupling of this process, this compound disrupts the normal flow of electrons through the electron transport chain in the mitochondria . This can lead to a decrease in ATP production, affecting various cellular functions.
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation . It interacts with enzymes involved in this pathway, leading to the uncoupling of the process and disruption of normal cellular metabolism.
Subcellular Localization
Given its mechanism of action involving oxidative phosphorylation, it is likely to be found in the mitochondria where this process occurs .
准备方法
Synthetic Routes and Reaction Conditions: Dichlorophen is synthesized by reacting p-chlorophenol with formaldehyde in the presence of sulfuric acid . The process involves contacting p-chlorophenol with a stoichiometric excess of formaldehyde in aqueous sulfuric acid at a reaction temperature of 45° to 75°C . The reaction is carried out in the substantial absence of oxygen to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the preparation of dichlorophene involves the same basic reaction but on a larger scale. The process is optimized to ensure high purity and yield, with careful control of reaction conditions to minimize impurities .
化学反应分析
Types of Reactions: Dichlorophen undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of chlorine and hydroxyl groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron(II) ions.
Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学研究应用
Dichlorophen has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Medicine: Investigated for its potential use in treating parasitic infections and as an antiseptic.
Industry: Utilized as a preservative in various industrial products, including textiles and cooling lubricants.
相似化合物的比较
Chlorophene: Another halogenated phenolic compound with similar antimicrobial properties.
Triclosan: A widely used antimicrobial agent with a similar structure and mode of action.
Uniqueness: Dichlorophen is unique in its dual functionality as both an antimicrobial and an anthelmintic agent . Its ability to target a broad spectrum of organisms makes it particularly valuable in veterinary medicine and industrial applications .
属性
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWOSOZYLHTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021824 | |
| Record name | Dichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorophen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
97-23-4 | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlorophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorophen [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorophen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dichlorophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-methylenebis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorophen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1J0JOU64O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
351 to 352 °F (NTP, 1992), 177-178 °C | |
| Record name | DICHLOROPHENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18109 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dichlorophene has the molecular formula C13H10Cl2O2 and a molecular weight of 269.1 g/mol. []
A: Yes, studies have investigated the acid dissociation constants of Dichlorophene using spectroscopic methods like ultraviolet spectrophotometry. [, ] Infrared spectroscopy has also been employed to study the intramolecular hydrogen bonding in Dichlorophene. []
A: While the exact mechanism is not fully elucidated, studies suggest that Dichlorophene, like other halogenated bisphenols, disrupts microbial cell membranes. [, ] This disruption can lead to leakage of cellular contents and ultimately cell death.
A: Research indicates that Dichlorophene can inhibit N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acyl-ethanolamides. [] This inhibition was found to be potent and relatively selective compared to other lipases.
A: While specific degradation pathways and kinetics require further investigation, Dichlorophene is known to be sensitive to light and heat. [] Storage in cool, dark conditions is generally recommended to minimize potential degradation.
A: Research suggests that the symmetrical substitution pattern of chlorine atoms in Dichlorophene is crucial for its NAPE-PLD inhibitory activity. [] Altering this pattern or the halogen substituents could significantly impact its potency and selectivity.
A: While Dichlorophene exhibits anti-androgenic activity, its precise structure-activity relationship for this effect is not fully understood. [, ] Comparing its structure and activity to other anti-androgenic compounds may provide insights for further investigation.
A: Employing light-protective packaging, adding antioxidants to the formulation, and optimizing pH and storage temperature can potentially enhance Dichlorophene's stability. []
A: While detailed research on this topic is limited, using solubilizing agents, particle size reduction techniques, or developing specific delivery systems could potentially improve Dichlorophene's solubility and bioavailability. []
A: Carcinogenicity studies for Dichlorophene are limited. [] While it has shown positive results in the Ames mutagenicity assay, mammalian and fruit fly test systems have yielded negative results. [] Further research is needed to fully assess its carcinogenic potential.
A: Dichlorophene has been identified as a contact allergen, and cases of contact dermatitis have been reported. [, , , ] It is essential to be aware of potential sensitization and allergic reactions, especially with topical applications.
A: Historically, Dichlorophene has been used as a fungicide, bactericide, and antiprotozoan agent. [, , ] It has been incorporated into various products, including cosmetics, pharmaceuticals, textiles, and wood preservatives. [, , , , ]
A: Dichlorophene has been detected in wastewater, highlighting its release into the environment through various pathways. [] Its fate in different environmental compartments, such as soil and water, and its potential for bioaccumulation require further investigation.
A: Limited data is available on the ecotoxicological effects of Dichlorophene. [] Research on its impact on aquatic organisms, soil microorganisms, and other non-target species is crucial to assess its overall environmental risks.
A: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common methods for detecting and quantifying Dichlorophene in various matrices. [, , ] UV spectrophotometry has also been employed for its analysis, particularly in pharmaceutical formulations. []
A: The choice of alternatives depends on the specific application. Other antimicrobial agents, such as different classes of preservatives, fungicides, or antiprotozoal drugs, might be considered. [] Assessing the efficacy, safety, and environmental impact of any alternative is crucial before replacing Dichlorophene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



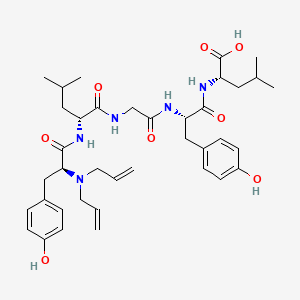

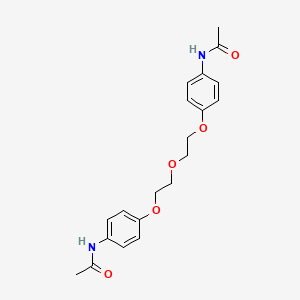
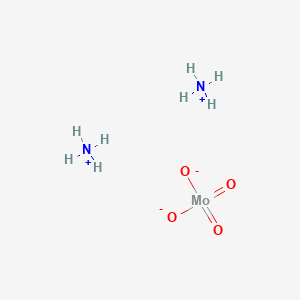
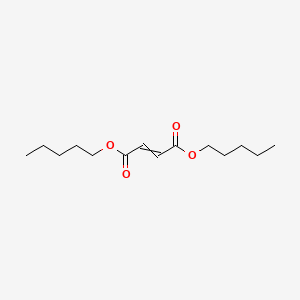
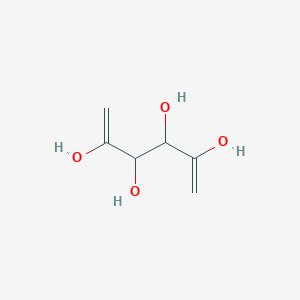
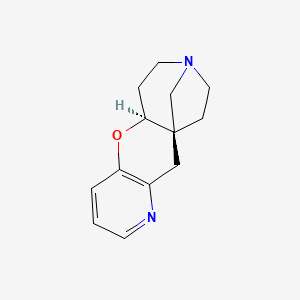
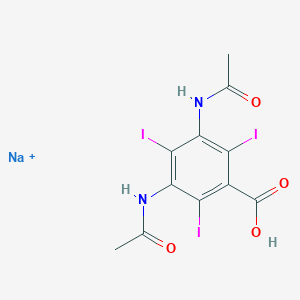

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)

